molecular formula C17H25NO B6975121 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol

3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol

Cat. No.: B6975121
M. Wt: 259.4 g/mol
InChI Key: WEQCIYFGNRILMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. Another method involves the strain-relocating semipinacol rearrangement, which is regio- and stereospecific .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic benzene, potentially interacting with enzymes and receptors in a similar manner . This bioisosteric property can lead to high potency in biological assays, making it a valuable compound in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol stands out due to its specific combination of a spirocyclic core and a phenyl group, which provides unique chemical and biological properties. Its ability to mimic benzene while offering different physicochemical characteristics makes it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-10-7-15(14-5-2-1-3-6-14)13-18-16-11-17(12-16)8-4-9-17/h1-3,5-6,15-16,18-19H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCIYFGNRILMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)NCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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